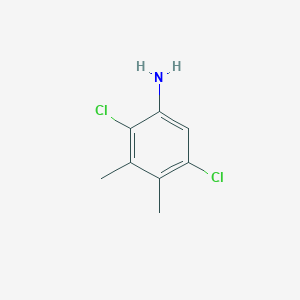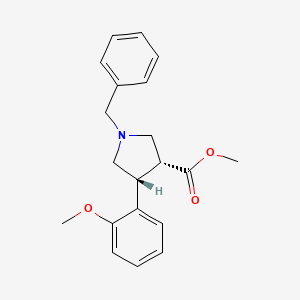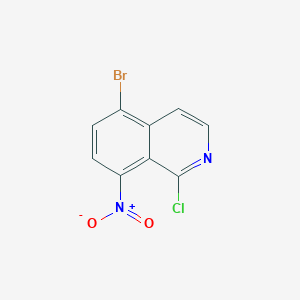
5-Bromo-1-chloro-8-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-chloro-8-nitroisoquinoline is a heterocyclic organic compound with the molecular formula C9H4BrClN2O2 It is a derivative of isoquinoline, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-8-nitroisoquinoline typically involves the nitration of 5-Bromo-1-chloroisoquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 8-position of the isoquinoline ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniformity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-chloro-8-nitroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Reduction Reactions
Reagents: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Reactions are carried out under controlled conditions to avoid degradation of the isoquinoline ring.
Major Products Formed
Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.
Reduction Products: 5-Bromo-1-chloro-8-aminoisoquinoline.
Oxidation Products: Oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-chloro-8-nitroisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Materials Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-chloro-8-nitroisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-8-nitroisoquinoline: Lacks the chlorine atom but has similar reactivity and applications.
1-Chloro-8-nitroisoquinoline: Lacks the bromine atom but shares similar chemical properties.
5-Bromo-1-chloroisoquinoline: Lacks the nitro group but can be used as a precursor for nitration reactions.
Uniqueness
5-Bromo-1-chloro-8-nitroisoquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H4BrClN2O2 |
|---|---|
Molekulargewicht |
287.50 g/mol |
IUPAC-Name |
5-bromo-1-chloro-8-nitroisoquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-2-7(13(14)15)8-5(6)3-4-12-9(8)11/h1-4H |
InChI-Schlüssel |
RAVYJIRJWJHBGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN=C(C2=C1[N+](=O)[O-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


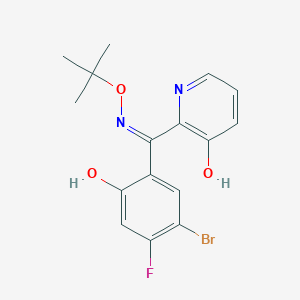
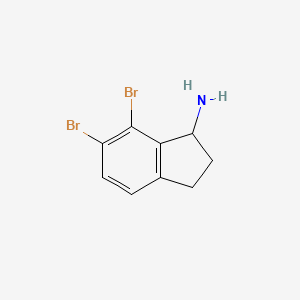
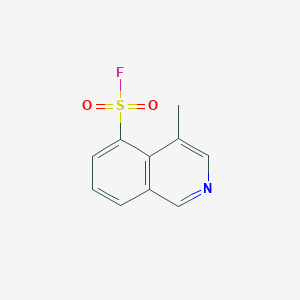
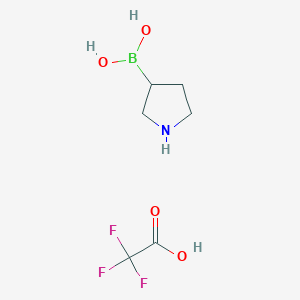
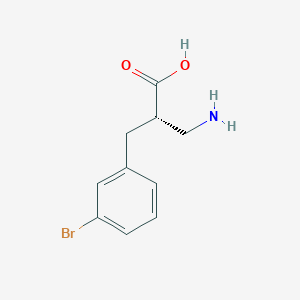


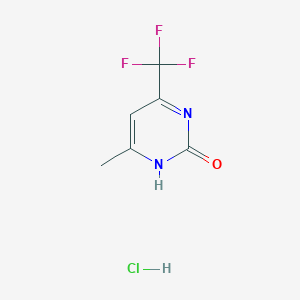

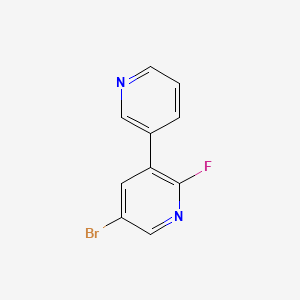
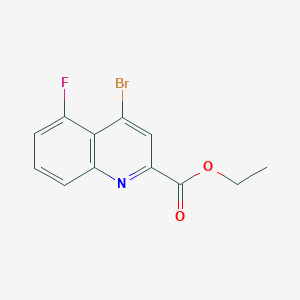
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
